![molecular formula C7H3Cl4NO3 B1402265 4-Chloro-1-nitro-2-(trichloromethoxy)benzene CAS No. 1417568-71-8](/img/structure/B1402265.png)
4-Chloro-1-nitro-2-(trichloromethoxy)benzene
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Description
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Chemical Reactions Analysis
The nitro group is a strong electron-withdrawing group, which means it tends to pull electron density away from the rest of the molecule. This can make the compound more reactive. Nitro compounds can undergo a variety of chemical reactions, including reduction to amines and reaction with nucleophiles .Physical And Chemical Properties Analysis
Nitro compounds generally have high dipole moments, which can result in lower volatility compared to similar compounds without a nitro group .properties
IUPAC Name |
4-chloro-1-nitro-2-(trichloromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPYXJZJPPVYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-nitro-2-(trichloromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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